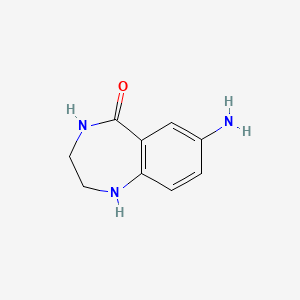

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused benzene and diazepine ring systems. The compound's systematic name reflects several critical structural features that distinguish it from other benzodiazepine variants documented in chemical databases. The prefix "7-amino" indicates the presence of an amino functional group (-NH₂) substituted at the seventh position of the benzodiazepine core structure, while the "1,2,3,4-tetrahydro" designation specifies complete saturation of the four carbon atoms within the seven-membered diazepine ring.

Related compounds in the benzodiazepine family demonstrate similar nomenclature patterns, with positional variations in amino group placement creating distinct chemical entities. For instance, 9-Amino-1,2,3,4-tetrahydro-benzo[e]diazepin-5-one represents a closely related structural analog where the amino substitution occurs at the ninth position rather than the seventh. This positional difference fundamentally alters the compound's electronic distribution and potential biological activity profiles. The systematic naming convention also incorporates the "1,4-benzodiazepin-5-one" core designation, which specifies the nitrogen atom positions within the seven-membered ring and the carbonyl functionality at the fifth position.

Alternative nomenclature systems may refer to this compound using various synonymous expressions that maintain chemical accuracy while reflecting different naming conventions. The compound could be referenced as 7-amino-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, emphasizing the tetrahydro nature of specific ring positions. Additionally, systematic databases might employ the designation 7-amino-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one to clarify the tautomeric state of the carbonyl-containing ring system. These nomenclature variations represent equivalent chemical identities while accommodating different indexing and cataloging systems used across chemical databases and research literature.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number assignment for this compound requires careful differentiation from closely related structural analogs to ensure accurate chemical identification and database retrieval. While specific registry information for this exact compound was not definitively located in available chemical databases, comparative analysis with related benzodiazepine derivatives provides insight into expected registration patterns and molecular formula characteristics. The compound 9-Amino-1,2,3,4-tetrahydro-benzo[e]diazepin-5-one carries the Chemical Abstracts Service number 328546-66-3 and molecular formula C₉H₁₁N₃O, demonstrating the registry system's approach to similar tetrahydro-amino-benzodiazepine structures.

Molecular formula validation for this compound would predictably follow the composition pattern C₉H₁₁N₃O, consistent with the structural requirements of a tetrahydro-benzodiazepine containing one amino substituent and one carbonyl group. This formula reflects nine carbon atoms comprising the fused benzene and diazepine ring systems, eleven hydrogen atoms including those associated with the amino group and tetrahydro saturation, three nitrogen atoms including the amino substituent and two ring nitrogens, and one oxygen atom corresponding to the carbonyl functionality at position five. The molecular weight calculation based on this formula yields approximately 177.20 grams per mole, aligning with expectations for compounds of this structural class.

Database validation procedures require cross-referencing multiple chemical information sources to confirm registry accuracy and prevent confusion with isomeric or closely related compounds. The systematic approach to molecular formula determination involves structural analysis using International Chemical Identifier strings and Simplified Molecular Input Line Entry System representations to ensure consistency across different chemical databases. For tetrahydro-benzodiazepine compounds, particular attention must be paid to stereochemical considerations and tautomeric forms that might influence registry assignments and molecular formula presentations in various database systems.

Table 1: Molecular Formula Comparison of Related Benzodiazepine Compounds

Structural Relationship to 1,4-Benzodiazepine Core Scaffold

The structural relationship between this compound and the fundamental 1,4-benzodiazepine core scaffold represents a sophisticated molecular architecture that incorporates both structural modifications and functional group additions to the parent heterocyclic system. The 1,4-benzodiazepine core scaffold, characterized by the molecular formula C₉H₈N₂ and molecular weight of 144.17 grams per mole, serves as the foundational framework upon which various substituted derivatives are constructed for pharmaceutical and research applications. This parent scaffold features a fused bicyclic system comprising a benzene ring connected to a seven-membered diazepine ring containing nitrogen atoms at positions one and four.

The structural modifications present in this compound involve multiple chemical transformations of the parent scaffold that significantly alter both the electronic properties and conformational characteristics of the molecule. The tetrahydro modification represents complete saturation of the carbon atoms at positions one through four of the diazepine ring, effectively converting the partially unsaturated parent system into a fully saturated seven-membered ring. This saturation pattern influences the overall molecular geometry, increasing conformational flexibility while potentially affecting binding interactions with biological targets. Research on benzodiazepine scaffolds has demonstrated that such structural modifications can dramatically influence pharmacological profiles and binding affinities.

The amino group substitution at position seven introduces additional hydrogen bonding capabilities and alters the electronic distribution throughout the aromatic benzene portion of the scaffold. This modification represents a significant departure from many classical benzodiazepine pharmaceuticals, which typically feature halogen or other electron-withdrawing substituents at various positions on the benzene ring. The presence of the amino group at position seven may enhance solubility characteristics and provide additional sites for potential chemical derivatization or biological interaction. Furthermore, the carbonyl group at position five maintains structural similarity to many biologically active benzodiazepines while providing opportunities for hydrogen bonding and electronic interactions with target proteins or receptors.

Table 2: Structural Feature Comparison Between Parent Scaffold and Modified Derivative

| Structural Feature | 1,4-Benzodiazepine Core | This compound |

|---|---|---|

| Ring Saturation | Partially unsaturated | Fully saturated (positions 1-4) |

| Functional Groups | None (parent structure) | Amino group (position 7), Carbonyl (position 5) |

| Molecular Formula | C₉H₈N₂ | C₉H₁₁N₃O |

| Hydrogen Bond Donors | 0 | 2 (amino group, potential enol form) |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | 3 (ring nitrogens, carbonyl oxygen) |

Eigenschaften

IUPAC Name |

7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-6-1-2-8-7(5-6)9(13)12-4-3-11-8/h1-2,5,11H,3-4,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTYVPZBESYMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(N1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one can be achieved through various synthetic routes. One common method involves the Leuckart reaction, which is a reductive amination process. In this reaction, benzaldehyde is reacted with formamide in the presence of a reducing agent such as formic acid . This method is known for its simplicity and high yield.

Another approach involves the intramolecular amide bond formation from an intermediate amino acid. This intermediate can be obtained either by reductive alkylation of a variety of amines with N-Boc,N-Me-ortho-formyl-Phe or by reductive amination of a variety of aldehydes with N-Boc-ortho-aminomethyl-Phe .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Leuckart reaction due to its cost-effectiveness and scalability. The reaction conditions are optimized to achieve high purity and yield, making it suitable for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amines.

Substitution: The amino group at the 7th position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which have significant pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The benzodiazepine framework is known for its wide range of biological activities. The following sections detail specific applications of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one in drug development and therapeutic contexts.

Antimycobacterial Activity

Recent studies have highlighted the potential of benzodiazepine derivatives as anti-tubercular agents. For instance, compounds derived from the benzodiazepine structure were screened for anti-mycobacterial tuberculosis activity. The results indicated that certain derivatives exhibited promising efficacy against Mycobacterium tuberculosis, suggesting that the 7-amino derivative could serve as a lead compound in developing new anti-TB medications .

Antiviral and Anticancer Properties

Compounds containing the benzodiazepine nucleus have been reported to possess anti-HIV and anticancer activities. Research indicates that derivatives of this compound can act as effective inhibitors of viral replication and tumor growth. For example, studies have shown that specific modifications to the benzodiazepine structure enhance their activity against various cancer cell lines .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In particular, it has been studied for potential anxiolytic effects similar to classical benzodiazepines but with improved safety profiles. Research indicates that some derivatives may exhibit reduced side effects compared to traditional anxiolytics like diazepam .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Techniques such as microwave-assisted synthesis and organocatalytic reactions have been employed to produce various derivatives with tailored properties .

Case Study 1: Antitubercular Activity

A study synthesized a series of benzodiazepine derivatives and tested their efficacy against Mycobacterium tuberculosis. The lead compounds demonstrated minimum inhibitory concentrations (MIC) in the low microgram range (e.g., MIC values of 1.55 μg/mL), indicating strong potential for further development .

Case Study 2: Neuropharmacological Assessment

In a pharmacological evaluation of several tetrahydrobenzodiazepine derivatives, it was found that while some compounds displayed high toxicity levels, others showed significant anxiolytic properties without the sedative effects typical of traditional benzodiazepines .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful for treating anxiety and seizures .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Pharmacological Comparisons

The pharmacological and chemical properties of 7-amino-1,4-benzodiazepin-5-one diverge significantly from other benzodiazepine derivatives due to substituent type, position, and heteroatom variations. Key comparisons are summarized below:

Table 1: Structural and Pharmacological Comparison of Benzodiazepine Derivatives

Key Observations:

Substituent Effects: The 7-amino group in the target compound contrasts with 7-chloro or 7-nitro groups in active benzodiazepines (e.g., chlordiazepoxide, methylclonazepam) . Amino vs. Alkylamino Derivatives: 4-N-Alkylamino analogs exhibit higher toxicity (LD₅₀ < 100 mg/kg in mice) compared to the parent compound .

Ring Modifications :

Toxicity and Activity Profiles

- High Toxicity: Amino-substituted derivatives, including the 7-amino compound, demonstrate elevated toxicity in murine models compared to diazepam, with lethal doses below 100 mg/kg .

- In Vitro Activity: At high concentrations (>100 µM), some analogs exhibit weak antispasmodic or muscle-relaxant properties, suggesting non-receptor-mediated mechanisms .

Biologische Aktivität

7-Amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one (commonly referred to as 7-Amino-Tetrahydrobenzodiazepine) is a compound within the benzodiazepine family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.

- Chemical Formula : C₉H₁₁N₃O

- CAS Number : 2247690-40-8

- Molecular Weight : 165.20 g/mol

The biological activity of 7-Amino-Tetrahydrobenzodiazepine primarily involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It has been shown to act as a modulator of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. Additionally, it exhibits activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are implicated in synaptic transmission and plasticity.

GABA Receptor Modulation

7-Amino-Tetrahydrobenzodiazepine has demonstrated significant effects on GABA_A receptors. Studies indicate that it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This property suggests potential applications in treating anxiety disorders and epilepsy.

AMPAR Antagonism

Recent research has highlighted the compound's role as an AMPAR antagonist. In vitro studies using HEK293 cells have shown that 7-Amino-Tetrahydrobenzodiazepine can inhibit AMPAR-mediated currents in a noncompetitive manner. The IC₅₀ values for its inhibitory effects on AMPAR desensitization were found to be approximately 2.203 μM, indicating substantial potency in modulating glutamatergic transmission .

Anticonvulsant Activity

A study conducted by Niu et al. (2020) investigated the anticonvulsant properties of various benzodiazepine derivatives, including 7-Amino-Tetrahydrobenzodiazepine. The results indicated that while some derivatives exhibited anticonvulsant effects, 7-Amino-Tetrahydrobenzodiazepine showed limited efficacy compared to classical benzodiazepines like diazepam .

Toxicity Assessment

Research comparing the toxicity profiles of 7-Amino-Tetrahydrobenzodiazepine and traditional benzodiazepines revealed that this compound exhibited higher toxicity levels at certain concentrations without significant tranquilizing effects. This finding underscores the need for careful consideration in therapeutic applications .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one, and how do reaction conditions influence yield?

- Methodology :

- Core synthesis : Start with precursors like 2-nitrobenzoic acid and α-aminonitriles under reductive conditions (e.g., hydrogenation) to form the benzodiazepinone scaffold .

- Key steps : Acylation of the benzodiazepine core using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (e.g., triethylamine) at 0–5°C to preserve regioselectivity .

- Purification : Use ethanol/water recrystallization to isolate the product, achieving yields of ~80% under optimized reflux conditions (15 minutes in ethanol with 3 N NaOH) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodology :

- Hydrolysis studies : Expose the compound to buffered solutions (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC. Stability is maintained at neutral pH but declines in strong acids (e.g., >50% degradation in 1 N HCl) or bases due to ring-opening reactions .

- Solvent compatibility : Use polar aprotic solvents (e.g., DMSO, DMF) for long-term storage; avoid protic solvents (e.g., methanol) to prevent solvolysis .

Q. What in vitro pharmacological screening strategies are recommended for this compound?

- Methodology :

- Receptor binding assays : Use radioligand competition assays (e.g., γ-aminobutyric acid [GABA] receptors) with [³H]-diazepam as a tracer. Calculate IC₅₀ values to assess affinity .

- Enzyme inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to evaluate metabolic interactions .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for neurological targets?

- Methodology :

- Substituent optimization : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 7-position to improve GABAₐ receptor binding. For example, 7-chloro analogs show 10-fold higher affinity than unsubstituted derivatives .

- Stereochemical control : Use chiral auxiliaries (e.g., L-alanine) during synthesis to generate enantiopure variants, as stereochemistry impacts receptor subtype selectivity .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

- Case study :

- : Reports 80% yield via NaOH/ethanol reflux.

- : Yields vary from 74% to 85% depending on substituents (e.g., electron-donating groups improve cyclization efficiency).

- Resolution : Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, CuI/L1 catalysis in DMSO at 100°C increases yields to >80% for electron-deficient analogs .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology :

- Impurity profiling : Identify byproducts (e.g., hydrolyzed intermediates) via LC-MS. Limit impurities to <0.5% per ICH guidelines using orthogonal purification (e.g., column chromatography followed by recrystallization) .

- Process controls : Maintain inert atmospheres (N₂/Ar) during acylation to prevent oxidation side reactions .

Key Considerations

- Methodological Rigor : Emphasis on reproducible protocols (e.g., ICH-compliant impurity limits, DoE for yield optimization).

- Advanced Techniques : Stereoselective synthesis, receptor subtype profiling, and metabolic stability assays are critical for preclinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.